Elevation in mHS Deficiency: >3‑Fold Higher Than Reference Range, Unlike Butyrylcarnitine
In a case of mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (mHS) deficiency, plasma 3-hydroxybutyrylcarnitine was highly elevated to 1.45 μmol/L compared with a reference range of 0.05–0.44 μmol/L, representing an approximate 3.3‑fold increase above the upper limit of normal [1]. In the same patient, butyrylcarnitine (C4) was only mildly elevated to 0.65 μmol/L (reference 0.06–0.5 μmol/L), a 1.3‑fold increase [1]. Acetylcarnitine (C2) was also elevated, but 3‑hydroxybutyrylcarnitine showed the greatest fold‑change relative to its reference interval, highlighting its superior diagnostic sensitivity for this specific ketogenic defect [1].
| Evidence Dimension | Plasma concentration in disease vs. reference |
|---|---|
| Target Compound Data | 1.45 μmol/L (mHS deficiency) |
| Comparator Or Baseline | Reference range: 0.05–0.44 μmol/L; Butyrylcarnitine (C4): 0.65 μmol/L |
| Quantified Difference | 3.3‑fold elevation above reference; 2.2‑fold higher than butyrylcarnitine in same patient |
| Conditions | Human plasma, acute metabolic decompensation, LC-MS/MS analysis |
Why This Matters
Demonstrates that hydroxybutyrylcarnitine is a more responsive and disease‑specific biomarker than butyrylcarnitine in mHS deficiency, justifying its selection for diagnostic panels and research studies.
- [1] Liu H, et al. Severe clinical manifestation of mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase deficiency associated with two novel mutations: a case report. BMC Pediatr. 2019;19:344. PMID: 31601188. View Source
